molecular formula C6H15NS B2761875 2-Methyl-4-(methylthio)butan-2-amine CAS No. 1600814-98-9

2-Methyl-4-(methylthio)butan-2-amine

Cat. No.: B2761875
CAS No.: 1600814-98-9
M. Wt: 133.25
InChI Key: YFVBCAVONOZEII-UHFFFAOYSA-N
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Description

2-Methyl-4-(methylthio)butan-2-amine is an organic compound with the molecular formula C6H15NS and a molecular weight of 133.26 g/mol It is characterized by the presence of a methylthio group attached to a butan-2-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(methylthio)butan-2-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the alkylation of a suitable amine with a methylthio-containing alkyl halide. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(methylthio)butan-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methyl-4-(methylthio)butan-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-4-(methylthio)butan-2-amine involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions. Its methylthio group can undergo oxidation or reduction, leading to the formation of different products. The amine group can form hydrogen bonds and interact with biological molecules, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-4-(methylthio)butanoic acid
  • 4-Methylthio-2-butanone
  • 2-Methyl-4-(methylthio)butan-2-ol

Uniqueness

Compared to similar compounds, it offers a balance of nucleophilicity and stability, making it valuable in various synthetic and research contexts .

Properties

IUPAC Name

2-methyl-4-methylsulfanylbutan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NS/c1-6(2,7)4-5-8-3/h4-5,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFVBCAVONOZEII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCSC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1600814-98-9
Record name 2-methyl-4-(methylsulfanyl)butan-2-amine
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